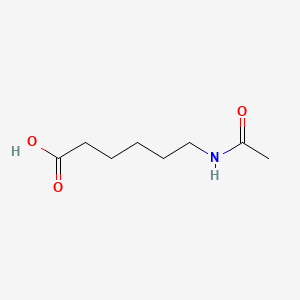

6-Acetamidohexansäure

Übersicht

Beschreibung

Es unterstützt den Heilungsprozess, indem es die Bildung von entzündetem Bindegewebe verhindert und die Geweberegeneration fördert . Die Verbindung wird auch mit Zink in Verbindung gebracht und bildet Zinkacexamate, das zur Behandlung und Vorbeugung von Magen- und Zwölffingerdarmgeschwüren eingesetzt wurde .

Wissenschaftliche Forschungsanwendungen

Acexamsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird auf seine Rolle bei der Förderung der Zellregeneration und Gewebereparatur untersucht.

Medizin: Wird zur Behandlung von Geschwüren und als Wundheilungsmittel eingesetzt.

Industrie: Wird zur Herstellung von Pharmazeutika und als Bestandteil in Wundheilungsformulierungen eingesetzt

Wirkmechanismus

Acexamsäure entfaltet seine Wirkungen, indem es die Zellregeneration verstärkt und die Bildung von entzündetem Bindegewebe verhindert. Es fördert die Heilung von Wunden und Frakturen, indem es die Wachstumsrate von Fibroblasten erhöht und die Expression von Knochenwachstumsfaktoren verstärkt . Die Verbindung interagiert auch mit molekularen Zielstrukturen wie Zinkionen, die eine entscheidende Rolle bei ihren Anti-Ulkus-Eigenschaften spielen .

Safety and Hazards

6-Acetamidohexanoic acid is classified as toxic . It can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to rinse immediately with plenty of water . If swallowed, it is recommended to drink plenty of water and seek immediate medical assistance .

Wirkmechanismus

Acexamic acid exerts its effects by enhancing cell regeneration and preventing the formation of inflamed connective tissue. It promotes the healing of wounds and fractures by increasing the growth rate of fibroblasts and enhancing the expression of bone growth factors . The compound also interacts with molecular targets such as zinc ions, which play a crucial role in its anti-ulcer properties .

Biochemische Analyse

Biochemical Properties

It is known to be involved in peptide synthesis

Cellular Effects

It has been found that 6-acetamidohexanoic acid, when combined with other compounds, can enhance the differentiation of HL60 cells, a human promyelocytic leukemia cell line . This suggests that 6-Acetamidohexanoic acid may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be a metabolite of the cell-differentiating agent, hexamethylene bisacetamide (HMBA)

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acexamsäure kann durch die Reaktion von Hexansäure mit Essigsäureanhydrid in Gegenwart eines Katalysators synthetisiert werden. Die Reaktion findet typischerweise unter kontrollierten Temperaturbedingungen statt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Acexamsäure häufig durch Reaktion äquimolarer Mengen an Acexamsäure und Zinkhydroxid in einem polaren Lösungsmittel wie Wasser hergestellt. Die Reaktion wird bei Temperaturen zwischen 80 °C und 90 °C durchgeführt, um eine optimale Ausbeute und Reinheit zu erzielen .

Analyse Chemischer Reaktionen

Reaktionstypen

Acexamsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Acexamsäure kann zu den entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können Acexamsäure in die entsprechenden Alkohole umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch der Acetylgruppe durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren

Reduktion: Alkohole

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Tranexamsäure

- Aminocapronsäure

- Derivate der Hexansäure

Einzigartigkeit

Acexamsäure ist aufgrund ihrer Doppelfunktion, die Geweberegeneration zu fördern und die Ulkusbildung zu verhindern, einzigartig. Ihre Assoziation mit Zink verstärkt ihre therapeutischen Eigenschaften und macht sie bei der Behandlung von Geschwüren effektiver als ähnliche Verbindungen .

Eigenschaften

IUPAC Name |

6-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSCBUNMANHPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36392-66-2 (calcium salt), 7234-48-2 (mono-hydrochloride salt) | |

| Record name | Acexamic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045879 | |

| Record name | Acexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-08-9 | |

| Record name | Acexamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acexamic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetamidohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC4BO7D3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

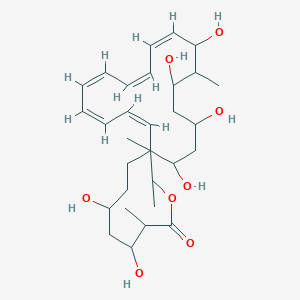

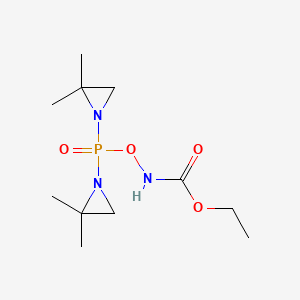

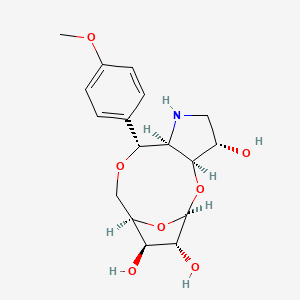

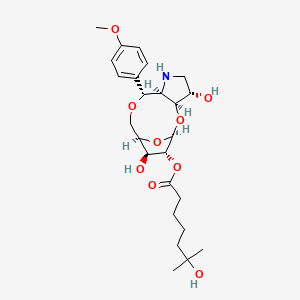

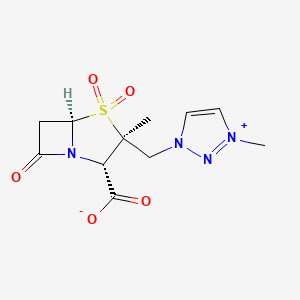

Feasible Synthetic Routes

A: Studies on rats indicate that after oral administration, acexamic acid exhibits a higher concentration in the liver, kidneys, gastrointestinal tract, and nasal mucosa. []

ANone: The molecular formula of acexamic acid is C8H15NO3, and its molecular weight is 173.21 g/mol.

A: Several studies used gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of acexamic acid and its metabolites. [, ]

A: Yes, researchers have successfully incorporated acexamic acid into hybrid acrylic-modified collagen dispersions for potential use as bio-adhesives with controlled release properties. []

A: Research shows that acexamic acid is rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 1 hour. [] Distribution studies using radiolabeled acexamic acid in rats revealed its presence in various organs, including the liver, kidneys, and gastrointestinal tract. []

A: Acexamic acid is primarily metabolized through deacetylation and oxidation pathways. [] The major metabolite found in urine is 6-aminohexanoic acid. [] Excretion occurs mainly through urine, with a smaller portion eliminated in feces. []

A: Studies indicate that the formulation of acexamic acid can affect its absorption. For instance, percutaneous absorption in rats differed between aqueous solutions and cream formulations. []

A: Researchers have employed a rat model with induced skin wounds to investigate the absorption and distribution of acexamic acid during the healing process. [] Additionally, rabbit models with abscess-induced inflammation were used to evaluate the efficacy of different acexamic acid salts in promoting wound healing. []

A: Yes, a study on rats employed planimetric assessments of burn wounds to evaluate the effectiveness of a new derivative of acexamic acid in promoting wound healing. []

A: While generally considered safe for topical and limited systemic use, acexamic acid can cause side effects such as hypercalcemia and hypernatremia, particularly with prolonged administration. [, ]

A: Yes, a case report documented allergic contact dermatitis in a 66-year-old woman following the topical application of an ointment containing acexamic acid and neomycin. [] Patch testing confirmed the allergic reaction to acexamic acid.

A: Research has explored incorporating acexamic acid into bio-adhesive materials to enable controlled release and localized delivery to wound sites. [] This approach aims to improve efficacy and potentially reduce systemic side effects.

A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for quantifying acexamic acid and its metabolites in biological samples like plasma and urine. [, ] This method offers high sensitivity and selectivity for accurate measurement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)

![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)